Cas no 1367113-86-7 (4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one)

4-(3-フルオロ-4-メトキシフェニル)ピロリジン-2-オンは、フッ素とメトキシ基を有する芳香族化合物をピロリジノン骨格に導入した特異な構造を有する有機中間体です。その分子構造は、医薬品や農薬などの生物活性化合物の開発において重要な役割を果たす可能性があります。フッ素原子の導入により代謝安定性が向上し、メトキシ基の存在が分子の極性や溶解性を調節する特性を有しています。特に中枢神経系標的化合物の合成前駆体としての応用が期待されるほか、創薬化学における構造多様性拡張のための有用な構築ブロックとしての利用価値が高いです。

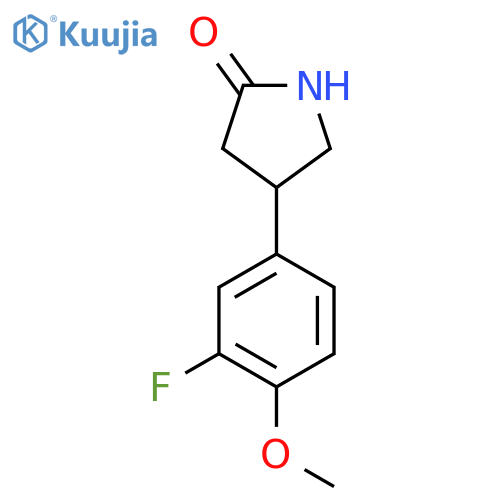

1367113-86-7 structure

商品名:4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one

4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one

- EN300-1869487

- AKOS015451750

- 1367113-86-7

- SCHEMBL19559499

- CS-0349538

-

- インチ: 1S/C11H12FNO2/c1-15-10-3-2-7(4-9(10)12)8-5-11(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)

- InChIKey: ASWCQBFUARNYGG-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC(=C1)C1CC(NC1)=O)OC

計算された属性

- せいみつぶんしりょう: 209.08520679g/mol

- どういたいしつりょう: 209.08520679g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 38.3Ų

4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1869487-0.25g |

4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |

1367113-86-7 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1869487-1.0g |

4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |

1367113-86-7 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1869487-2.5g |

4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |

1367113-86-7 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1869487-5.0g |

4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |

1367113-86-7 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1869487-0.1g |

4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |

1367113-86-7 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1869487-10g |

4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |

1367113-86-7 | 10g |

$3007.0 | 2023-09-18 | ||

| Enamine | EN300-1869487-1g |

4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |

1367113-86-7 | 1g |

$699.0 | 2023-09-18 | ||

| Enamine | EN300-1869487-10.0g |

4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |

1367113-86-7 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1869487-0.5g |

4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |

1367113-86-7 | 0.5g |

$671.0 | 2023-09-18 | ||

| Enamine | EN300-1869487-0.05g |

4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one |

1367113-86-7 | 0.05g |

$587.0 | 2023-09-18 |

4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

1367113-86-7 (4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one) 関連製品

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬